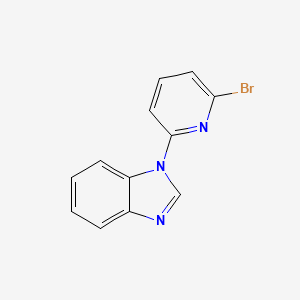

1H-苯并咪唑,1-(6-溴-2-吡啶基)-

描述

“1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-” is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of ongoing research . For instance, Lgaz et al. reported the inhibition effects on MS in 1 M HCl of 2-(2-pyridyl)benzimidazole .Molecular Structure Analysis

The molecular structure of “1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-” is a benzimidazole ring with a bromo-pyridinyl group attached .Chemical Reactions Analysis

Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .Physical And Chemical Properties Analysis

The empirical formula of “1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-” is C7H5BrN2 . The molecular weight is 197.03 .科学研究应用

食品加工中的异生物质评估

1H-苯并咪唑衍生物(如苯并咪唑)已被研究在食品中作为异生物质(外源于生物体的化合物)的存在。研究表明,杂环胺 (HA) 和多环芳烃 (PAH)(一些苯并咪唑衍生物所属的类别)存在于各种食品中,特别是涉及肉类和肉制品中。该研究重点关注此类化合物的摄入量及其与烹饪方法、温度和褐变程度的关系,突出了这些化合物在不同来源中的普遍存在和含量。它强调需要采取监管措施来管理这些异生物质的摄入量 (Zapico 等,2022)。

药代动力学特性和药物相互作用研究

苯并咪唑衍生物(如泮托拉唑)表现出特定的药代动力学特性。例如,泮托拉唑是一种取代的苯并咪唑,是胃 H+,K(+)-ATP 酶的有效抑制剂,对细胞色素 P450 的抑制潜力低,在清除率或消除半衰期方面与地西泮没有显着相互作用。这突出了某些苯并咪唑衍生物的潜力,即使在高剂量泮托拉唑的情况下,也可以与其他药物同时给药,而无需调整剂量 (Gugler 等,1996)。

诊断和治疗功效研究

苯并咪唑化合物因其治疗各种感染和疾病的疗效而受到探索。例如,苯并咪唑(如阿苯达唑)对土壤传播的蠕虫病有效,尽管其疗效可能因所用诊断方法而异。研究表明,尽管各种诊断方法在临床敏感性和虫卵计数方面存在差异,但它们在根据世界卫生组织指南对药物疗效进行分类方面是一致的。这表明虽然苯并咪唑有效,但诊断方法的选择会影响药物的感知疗效 (Vlaminck 等,2019)。

癌症研究和治疗

在癌症研究中,苯并咪唑衍生物已用于治疗各种恶性肿瘤。例如,达比加群(一种具有苯并咪唑成分的直接凝血酶抑制剂)的药代动力学和代谢已被研究,展示了其在血栓性疾病管理中的潜力。该研究重点介绍了该药物的生物利用度、排泄模式和代谢途径,表明其潜在疗效和与细胞色素 P450 代谢药物的临床相关相互作用风险低 (Blech 等,2008)。

作用机制

Target of Action

Benzimidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural modifications .

Mode of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, among others . These effects are typically mediated through interactions with biological targets, leading to alterations in cellular processes.

Biochemical Pathways

Benzimidazole derivatives are known to interfere with various biochemical pathways depending on their specific structural modifications and the nature of their biological targets .

Result of Action

The effects of benzimidazole derivatives at the molecular and cellular levels can vary widely depending on their specific structural modifications and the nature of their biological targets .

未来方向

属性

IUPAC Name |

1-(6-bromopyridin-2-yl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-11-6-3-7-12(15-11)16-8-14-9-4-1-2-5-10(9)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYZHHCLPZIWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)

![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)

![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)